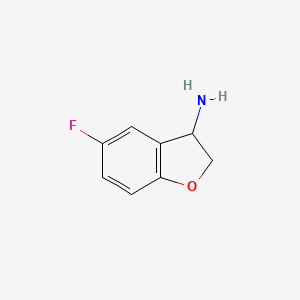

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCBVVODVORHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

Introduction

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a key structural motif in medicinal chemistry, serving as a vital intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] Its strategic incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, making its efficient synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this valuable compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. The core strategy involves the construction of the 5-fluoro-2,3-dihydrobenzofuran-3-one intermediate, followed by its conversion to the target primary amine. This guide will detail a primary, efficient pathway and also discuss alternative methods for the final amination step, providing researchers with a range of options to suit their specific laboratory capabilities and project requirements.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2,3-dihydrobenzofuran-3-one

The initial phase of the synthesis focuses on the construction of the bicyclic ketone, 5-fluoro-2,3-dihydrobenzofuran-3-one. This is accomplished via a three-step sequence: Williamson ether synthesis, conversion to the acyl chloride, and an intramolecular Friedel-Crafts acylation.

Step 1.1: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)acetic acid

The synthesis begins with the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base, a classic example of the Williamson ether synthesis.

Mechanism and Rationale: The reaction proceeds via an SN2 mechanism. The sodium hydroxide deprotonates the phenolic hydroxyl group of 4-fluorophenol, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether linkage. The choice of aqueous sodium hydroxide provides a cost-effective and efficient basic medium for this transformation.

Experimental Protocol:

-

To a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenol (56.0 g, 0.5 mol).

-

Heat the mixture to 60-70 °C with stirring until the 4-fluorophenol has completely dissolved.

-

In a separate flask, dissolve chloroacetic acid (47.3 g, 0.5 mol) in water (50 mL).

-

Slowly add the chloroacetic acid solution to the phenoxide solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, resulting in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(4-fluorophenoxy)acetic acid.

| Step 1.1: Quantitative Data | |

| Starting Material | 4-Fluorophenol |

| Reagents | Chloroacetic acid, Sodium hydroxide |

| Solvent | Water |

| Typical Yield | 85-95% |

| Purity | >98% (by titration) |

Step 1.2: Formation of 2-(4-Fluorophenoxy)acetyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride, a necessary precursor for the subsequent intramolecular Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.[2][3]

Mechanism and Rationale: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Experimental Protocol:

-

In a fume hood, combine 2-(4-fluorophenoxy)acetic acid (17.0 g, 0.1 mol) and thionyl chloride (14.3 g, 0.12 mol, 8.7 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Heat the mixture gently to 50-60 °C for 1-2 hours, or until the evolution of gas ceases.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-(4-fluorophenoxy)acetyl chloride is typically used in the next step without further purification.

Step 1.3: Intramolecular Friedel-Crafts Acylation to 5-Fluoro-2,3-dihydrobenzofuran-3-one

This crucial step involves the cyclization of the acyl chloride to form the desired benzofuranone ring system. A strong Lewis acid, such as aluminum chloride, is required to catalyze this electrophilic aromatic substitution.[2][4][5]

Mechanism and Rationale: The Lewis acid (AlCl3) coordinates to the chlorine atom of the acyl chloride, which facilitates its departure and the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a six-membered ring intermediate. Subsequent loss of a proton restores aromaticity and yields the final ketone product.[4]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (20.0 g, 0.15 mol) in anhydrous dichloromethane (150 mL) at 0 °C in a three-necked flask under a nitrogen atmosphere, add a solution of crude 2-(4-fluorophenoxy)acetyl chloride (from the previous step) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give 5-fluoro-2,3-dihydrobenzofuran-3-one as a solid.

| Step 1.3: Quantitative Data | |

| Starting Material | 2-(4-Fluorophenoxy)acetyl chloride |

| Reagent | Aluminum chloride |

| Solvent | Dichloromethane |

| Typical Yield | 70-80% |

| Purity | >98% (by HPLC) |

Part 2: Conversion of 5-Fluoro-2,3-dihydrobenzofuran-3-one to this compound

With the key ketone intermediate in hand, the final step is the introduction of the amine functionality at the 3-position. Several effective methods can be employed for this transformation.

Primary Recommended Pathway: Reductive Amination

Direct reductive amination of the ketone is often the most efficient method for the synthesis of primary amines.[6] This one-pot procedure involves the in-situ formation of an imine, which is then reduced to the amine.

Mechanism and Rationale: The ketone reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form an imine intermediate. A reducing agent present in the reaction mixture, such as sodium cyanoborohydride or catalytic transfer hydrogenation, then reduces the imine to the desired primary amine.[7][8] Catalytic transfer hydrogenation using a source like ammonium formate is an attractive "greener" alternative to borohydride reagents.[8]

Experimental Protocol (Catalytic Transfer Hydrogenation):

-

To a solution of 5-fluoro-2,3-dihydrobenzofuran-3-one (1.66 g, 10 mmol) in methanol (50 mL), add ammonium acetate (7.71 g, 100 mmol).

-

Add a catalytic amount of a suitable transfer hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (10 mol%).

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography or by formation of the hydrochloride salt to yield this compound.

| Reductive Amination: Quantitative Data | |

| Starting Material | 5-Fluoro-2,3-dihydrobenzofuran-3-one |

| Reagents | Ammonium acetate, 10% Pd/C |

| Solvent | Methanol |

| Typical Yield | 60-75% |

| Purity | >98% (by HPLC) |

Alternative Amination Strategies

While reductive amination is a highly effective method, other synthetic routes can also be successfully employed.

Alternative A: Oximation Followed by Reduction

This two-step approach involves the formation of an oxime intermediate, which is subsequently reduced to the primary amine.

Mechanism and Rationale: The ketone reacts with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then reduced to the amine. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a common and effective method for this reduction.[5]

Experimental Protocol:

-

Oxime Formation: Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (1.66 g, 10 mmol) in ethanol (30 mL). Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.0 g, 12 mmol). Reflux the mixture for 2-4 hours. Cool and pour into water to precipitate the oxime. Filter and dry the solid.

-

Oxime Reduction: Dissolve the oxime in ethanol or acetic acid and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours. Filter the catalyst, neutralize the filtrate if necessary, and work up as described for the reductive amination.

Alternative B: Reduction to Alcohol and Subsequent Substitution

This pathway involves the reduction of the ketone to the corresponding alcohol, followed by its conversion to the amine. The Mitsunobu reaction is a powerful tool for this transformation, proceeding with inversion of stereochemistry.[9][10]

Mechanism and Rationale: The ketone is first reduced to the secondary alcohol using a mild reducing agent like sodium borohydride. The alcohol is then subjected to Mitsunobu conditions using a nitrogen nucleophile such as phthalimide.[9] The reaction of the alcohol with triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD) forms an alkoxyphosphonium salt, which is a good leaving group. The phthalimide anion then displaces this leaving group in an SN2 reaction. Finally, the phthalimide protecting group is removed by hydrazinolysis to yield the primary amine. Alternatively, the alcohol can be converted to an azide, which is then reduced to the amine.[11]

Experimental Protocol:

-

Reduction to Alcohol: Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one (1.66 g, 10 mmol) in methanol (30 mL) and cool to 0 °C. Add sodium borohydride (0.42 g, 11 mmol) portion-wise. Stir for 1 hour at 0 °C. Quench with acetone and concentrate. Extract with ethyl acetate, wash with water, and dry to obtain the alcohol.

-

Mitsunobu Reaction: To a solution of the alcohol, phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate and purify the phthalimide-protected intermediate by chromatography.

-

Deprotection: Reflux the protected amine with hydrazine hydrate in ethanol for 4-6 hours. After workup, the primary amine is obtained.

Visualizations

Overall Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Mechanism of Intramolecular Friedel-Crafts Acylation

Caption: Mechanism of the intramolecular Friedel-Crafts acylation step.

Conclusion

The synthesis of this compound presented herein offers a reliable and adaptable route for obtaining this important building block for drug discovery. By understanding the underlying principles of each reaction, from the initial ether formation to the final amination, researchers can confidently execute and potentially optimize this synthesis to meet their specific needs. The provided experimental protocols serve as a robust starting point for laboratory-scale preparation, with potential for scaling to meet larger-scale demands.

References

- Shaikh, A. k., & Varvounis, G. (2014). Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via generation of o-quinone methides followed by Michael addition of different C, N, O, and S nucleophiles, and intramolecular 5-exo-tet elimination of a bromide anion. Organic letters, 16(5), 1478–1481.

- Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.

- Jadhav, V. H., & Kawanami, H. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 16(7), 3534-3540.

- Helgren, T. R., et al. (2018). Microwave-facilitated, unprotected group synthesis of 3-amino-2,3-dihydrobenzofurans via chalcone precursors. Molecules, 23(10), 2465.

- Katritzky, A. R., Kirichenko, K., Ji, Y., Steel, P. J., & Karelson, M. (2003). Reactions of 2-hydroxyphenylmethanones with 1-chloro-1-(benzotriazol-1-yl)alkanes give intermediates, which were converted by trimethylsulfonium iodide to oxirans. Treatment of these with LDA gave either 3-hydroxymethyl-2,3-dihydrobenzofurans or 3-hydroxymethylbenzofurans depending on substituents. Arkivoc, 2003(5), 149-161.

- Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel−Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956.

- Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Dhar, D., & Murthy, T. E. (2011). The Darzens reaction. Resonance, 16(10), 928-936.

-

Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021).

- Liu, Y., Quan, Z., He, S., Zhao, Z., Wang, J., & Wang, B. (2022). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering, 7(10), 2209-2215.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Swamy, K. C. K., & Kumar, N. N. B. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(21), 10647–10750.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][12]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569.

-

ResearchGate. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

- Khan, I., Ibrar, A., & Ahmed, W. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1572.

- Li, C., & Xiao, J. (2013). Fast reductive amination by transfer hydrogenation “on water”.

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

- Koca, M., Servi, S., & Akbaş, E. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European journal of medicinal chemistry, 40(12), 1351-1358.

-

ResearchGate. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Novel and Practical One Pot Methodology for Conversion of Alcohols to Amines. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Wang, B., & Xiao, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.

-

University of Mississippi eGrove. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from [Link]

- Sha, Q., & Liu, H. (2019). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 17(32), 7547–7551.

-

Chemical Communications. (2019). Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. Retrieved from [Link]

- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. [Link]

-

NJC - RSC Publishing - The Royal Society of Chemistry. (n.d.). N-allyl-2-(2,4-dichlorophenoxy) acetamide (DCAP) as a functionalized hydrophobic monomer was copolymerized with sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate (APS), acrylamide (AM) and acrylic acid (AA). Retrieved from [Link]

- Li, C., & Xiao, J. (2013). Fast reductive amination by transfer hydrogenation "on water". Angewandte Chemie (International ed. in English), 52(25), 6435–6439.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 5. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

physicochemical properties of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

Authored by a Senior Application Scientist

Foreword: A Molecule of Interest in Modern Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[1][2] The introduction of a fluorine atom and an amine group, as seen in this compound, can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][3][4] As such, a comprehensive understanding of the core physicochemical properties of this compound is paramount for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of these properties, grounded in established analytical methodologies, to empower scientists to effectively utilize this promising chemical entity.

Chemical Identity and Structural Elucidation

This compound is a chiral molecule, existing as (S) and (R) enantiomers. It is commonly handled as both the free base and a hydrochloride salt to improve stability and solubility.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |

| 5-Fluoro-2,3-dihydrobenzofuran-3-amine | 885280-83-1 | C₈H₈FNO | 153.16 | Racemic |

| (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine | 1228571-72-9 | C₈H₈FNO | 153.16 | (S) |

| (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 1637453-80-5 | C₈H₉ClFNO | 189.61 | (S) |

| (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 2055848-82-1 | C₈H₉ClFNO | 189.61 | (R) |

Core Physicochemical Properties: A Summary

The following table summarizes key physicochemical data. It is important to note that some values are computationally predicted and should be confirmed experimentally for mission-critical applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Method | Significance in Drug Development |

| Physical Form | Solid | Vendor Data | Handling, formulation, and storage considerations. |

| LogP (Octanol/Water) | 1.6397 | Predicted[5] | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[6] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Predicted[5] | Suggests good oral bioavailability potential. |

| Hydrogen Bond Donors | 1 | Predicted[5] | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | Predicted[5] | Influences solubility and target binding. |

| pKa (amine) | ~8-10 (estimated) | Chemical Class | Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction.[6][7] |

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, quantified as the partition coefficient (LogP), is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It governs the ability of a molecule to traverse cellular membranes.

The predicted LogP of ~1.64 for the hydrochloride salt suggests a balanced character, which is often desirable for oral drug candidates.[5][6] However, experimental verification is crucial.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method directly measures the partitioning of the compound between n-octanol and water, representing a lipidic and an aqueous phase, respectively.[8]

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4) by stirring them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning:

-

In a separatory funnel, combine a precise volume of the aqueous sample solution with an equal volume of the saturated n-octanol.

-

Shake vigorously for 10-15 minutes to allow for equilibrium to be reached.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect both the aqueous and organic phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

-

Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Caption: Workflow for Shake-Flask LogP Determination.

Acidity Constant (pKa): The Key to Ionization

The pKa value dictates the degree of ionization of a molecule at a given pH.[7] For an amine like this compound, the pKa corresponds to the equilibrium between the protonated (cationic) form and the neutral free base. This is critical as the charged form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate biological membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[9]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound (or its hydrochloride salt) and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility throughout the titration.

-

Titration Setup:

-

Use a calibrated pH meter with a combination electrode.

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a precision autoburette to add the titrant.

-

-

Titration:

-

If starting with the hydrochloride salt, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

If starting with the free base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Caption: Schematic of a Potentiometric Titration Setup.

Solubility: A Prerequisite for Efficacy

A compound must be in solution to be absorbed and exert its biological effect. The aqueous solubility of this compound is expected to be pH-dependent due to the basic amine group. The free base is likely to have low solubility in water but higher solubility in organic solvents. Conversely, the hydrochloride salt should be significantly more soluble in aqueous media.[10][11]

Experimental Protocol: Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

-

Reporting: Express the solubility in units such as mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Profile for Success

This compound possesses a physicochemical profile that makes it an attractive starting point for drug discovery programs. Its moderate lipophilicity and the presence of an ionizable amine group provide levers for optimizing ADME properties. The experimental protocols detailed herein offer a robust framework for the definitive characterization of this and related molecules, ensuring that development decisions are based on high-quality, reliable data.

References

-

Slideshare. (n.d.). pKa and log p determination. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 335-346. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Microgram Journal. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

-

NIH. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

Journal of Kufa for Chemical Sciences. (2025, June 27). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. [Link]

-

Lead Sciences. (n.d.). 5-Fluoro-2,3-dihydrobenzofuran-7-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]

-

MDPI. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

-

University of Tartu. (2024, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

Sources

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. thesolubilitycompany.com [thesolubilitycompany.com]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pKa and log p determination | PPTX [slideshare.net]

- 10. chemhaven.org [chemhaven.org]

- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine, a fluorinated heterocyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural features and the strategic incorporation of a fluorine atom make it a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This document will delve into the compound's chemical identity, its synthesis, the critical role of fluorination in modulating molecular properties, and its applications in drug development, offering field-proven insights for researchers and scientists.

Core Compound Identification and Structure

This compound is a chiral molecule, existing as two enantiomers, (R) and (S), as well as a racemic mixture. The hydrochloride salt is a common and stable form for handling and storage.

Chemical Structure:

The core structure consists of a dihydrobenzofuran ring system with a fluorine atom at the 5-position of the benzene ring and an amine group at the 3-position of the dihydrofuran ring.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Racemic Mixture (Hydrochloride) | (S)-Enantiomer (Hydrochloride) | (R)-Enantiomer (Hydrochloride) |

| CAS Number | 885280-83-1, 1187927-83-8[1] | 1637453-80-5[2] | 2055848-82-1 |

| IUPAC Name | 5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride[1] | (3S)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride[2] | (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride |

| Molecular Formula | C₈H₉ClFNO | C₈H₉ClFNO[2] | C₈H₉ClFNO |

| Molecular Weight | 189.61 g/mol [2] | 189.61 g/mol [2] | 189.61 g/mol |

| SMILES | C1C(C2=C(O1)C=CC(=C2)F)N.Cl | N[C@H]1COC2=CC(F)=CC=C21.Cl[2] | N[C@@H]1COC2=CC(F)=CC=C21.Cl |

The Strategic Advantage of Fluorination in Drug Design

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The fluorine atom at the 5-position of the benzofuran ring in this molecule imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the parent drug.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a particularly desirable trait for drugs targeting the central nervous system.

-

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. In this case, it can modulate the pKa of the amine group, which can affect its binding affinity to target receptors and its pharmacokinetic properties.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased binding affinity and potency.

Synthesis and Manufacturing Considerations

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the construction of the dihydrobenzofuran core followed by the introduction of the amine functionality. Below is a representative, multi-step synthetic protocol.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Williamson Ether Synthesis to form 1-Allyloxy-4-fluorobenzene

-

To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and stir at room temperature.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-allyloxy-4-fluorobenzene.

Step 2: Claisen Rearrangement to form 2-Allyl-4-fluorophenol

-

Heat 1-allyloxy-4-fluorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200°C.

-

Maintain the temperature until the rearrangement is complete (monitor by TLC or GC).

-

Cool the reaction mixture and purify the product by vacuum distillation or column chromatography.

Step 3: Cyclization to form 5-Fluoro-2-methyl-2,3-dihydrobenzofuran

-

Treat 2-allyl-4-fluorophenol with a strong acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., BF₃·OEt₂) to catalyze the intramolecular hydroalkoxylation.

-

The reaction is typically heated to drive the cyclization.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 4: Oxidation to 5-Fluoro-2,3-dihydrobenzofuran-3-one

-

This step can be challenging and may require specific oxidizing agents to avoid over-oxidation or ring opening. A plausible approach involves the conversion of the methyl group to a more easily manipulated functional group. An alternative route not depicted, but common in the literature for similar structures, involves the cyclization of a precursor already containing a carbonyl or a group that can be easily converted to one.

Step 5: Reductive Amination to this compound

-

Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-one in a suitable solvent (e.g., methanol, dichloroethane).

-

Add an ammonia source, such as ammonium acetate or ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise while maintaining a controlled temperature.

-

Stir the reaction at room temperature until the ketone is consumed.

-

Work up the reaction by quenching with a basic aqueous solution and extracting the product with an organic solvent.

-

The free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

Note: The synthesis of the enantiomerically pure forms would require either a chiral resolution of the final product (e.g., through diastereomeric salt formation) or an asymmetric synthesis approach, for instance, by using a chiral catalyst in the cyclization or amination step. Enantioselective methods for the synthesis of related β-fluoro amines have been developed and could be adapted.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of this compound.

Table 2: Key Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the dihydrofuran ring between 3.0 and 5.0 ppm, exhibiting diastereotopic splitting. A broad singlet for the amine protons. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. Aliphatic carbons of the dihydrofuran ring in the 30-80 ppm range. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift being sensitive to the electronic environment. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the free base or the M+H⁺ peak in ESI-MS. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching. |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural motif is found in molecules targeting a range of biological receptors and enzymes.

-

Neurological Disorders: The dihydrobenzofuran scaffold is a privileged structure in neuroscience drug discovery. Derivatives of this compound have been investigated for their potential as antidepressants, anxiolytics, and antipsychotics. The amine functionality provides a handle for further chemical modification to optimize binding to specific neurotransmitter receptors or transporters.

-

Enzyme Inhibitors: The unique three-dimensional shape of the molecule makes it an attractive starting point for the design of enzyme inhibitors. By appending various functional groups to the amine, researchers can create libraries of compounds to screen against targets such as kinases, proteases, and other enzymes implicated in disease.

-

Privileged Structure for Library Synthesis: The 2,3-dihydrobenzofuran core is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound an excellent building block for the creation of diverse chemical libraries for high-throughput screening.

Figure 3: Applications of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its salts. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally more stable and less prone to air oxidation than the free base.

-

Toxicity: The toxicological properties of this specific compound may not be fully characterized. Treat it as a potentially hazardous substance. Avoid contact with skin and eyes, and do not ingest.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The strategic incorporation of a fluorine atom enhances its potential for developing metabolically stable and potent therapeutics. This guide has provided a detailed overview of its chemical properties, a representative synthetic approach, and its applications, underscoring its importance for researchers and professionals in the field of drug development. As the demand for new and improved medicines continues to grow, the utility of such well-designed, fluorinated scaffolds is set to expand further.

References

- Macías, F. A., et al. "Bioactive 2,3-dihydrobenzofurans from Melilotus messanensis." Phytochemistry 50.1 (1999): 35-44.

-

Johnston, Jeffrey N., et al. "Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy." Journal of the American Chemical Society 139.31 (2017): 10661-10664. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

Sources

The Rising Therapeutic Potential of Fluorinated Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are prevalent in a vast number of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The strategic incorporation of fluorine atoms into the benzofuran core has emerged as a powerful tool to modulate and enhance these biological effects. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter the electronic properties, metabolic stability, lipophilicity, and binding affinity of the parent molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides an in-depth technical exploration of the multifaceted biological activities of fluorinated benzofuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

I. Anti-Inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3] Fluorinated benzofuran derivatives have demonstrated significant promise as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: Targeting COX-2 and Nitric Oxide Synthase

A primary mechanism by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[5] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophages, the expression of COX-2 and NOS2 is upregulated, leading to the production of pro-inflammatory mediators like prostaglandins (e.g., PGE2) and nitric oxide (NO).[5]

Several studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can effectively suppress LPS-stimulated inflammation by inhibiting the expression of COX-2 and NOS2, resulting in a dose-dependent decrease in the secretion of PGE2, NO, interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2).[5][6] Structure-activity relationship (SAR) analyses suggest that the presence of fluorine, often in combination with other halogens like bromine, and hydroxyl or carboxyl groups, enhances these biological effects.[3]

Figure 1: Mechanism of Anti-Inflammatory Action.

Quantitative Assessment of Anti-Inflammatory Potency

The anti-inflammatory efficacy of fluorinated benzofuran derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against the production of various inflammatory mediators.

| Compound Type | Inflammatory Mediator | IC50 Range (µM) | Reference |

| Fluorinated benzofuran/dihydrobenzofuran derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [5] |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [5] | |

| Nitric Oxide (NO) | 2.4 - 5.2 | [5] | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [5] |

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[3][7]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory potential of a test compound is assessed by its ability to reduce this edema over time compared to a control group.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the fluorinated benzofuran derivative. Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

-

Calculation of Edema and Inhibition:

-

Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.

-

Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100

-

II. Anticancer Activity: A Multi-pronged Attack on Malignancy

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[8][9] The introduction of fluorine atoms has been shown to significantly enhance the cytotoxic activity of these derivatives against a range of cancer cell lines.[8]

Mechanism of Action: Inducing Apoptosis and Targeting Signaling Pathways

Fluorinated benzofuran derivatives exert their anticancer effects through multiple mechanisms, with the induction of apoptosis being a prominent one. This programmed cell death is often initiated through the intrinsic pathway, characterized by the inhibition of the anti-apoptotic protein Bcl-2 and the subsequent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), leading to DNA fragmentation.[5]

Furthermore, these compounds have been shown to interfere with critical cancer signaling pathways. Some derivatives act as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis.[10] Others have been found to target the mTOR signaling pathway, a central regulator of cell growth and proliferation.[11][12]

Figure 2: Anticancer Mechanisms of Fluorinated Benzofurans.

Quantitative Assessment of Cytotoxicity

The anticancer potency of these compounds is typically expressed as IC50 values, representing the concentration required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated 6-HMA-based benzofuran | Not Specified | 0.43 | [9] |

| Difluorinated, brominated benzofuran ester/acid | HCT116 (Colon) | 19.5 - 24.8 | [5] |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [10] |

| Benzofuran hybrid (13g) | MCF-7 (Breast) | 1.287 | [10] |

| Bromo derivative (14c) | HCT116 (Colon) | 3.27 | [10] |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [10] |

Experimental Protocols for Anticancer Activity Evaluation

A. WST-1 Cell Proliferation Assay

Principle: The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzofuran derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

B. TUNEL Assay for Apoptosis Detection

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the fluorinated benzofuran derivative at its IC50 concentration for 24-48 hours. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Wash cells with PBS and incubate with Equilibration Buffer for 10 minutes.

-

Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Staining and Mounting:

-

Stop the reaction by washing the cells.

-

Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence in the nucleus, depending on the fluorophore used.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Benzofuran derivatives have long been recognized for their broad-spectrum antimicrobial properties.[13] The incorporation of fluorine can further enhance their efficacy against various bacterial and fungal strains.

Spectrum of Activity and Potency

Fluorinated benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Their potency is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [14] |

| Escherichia coli | 25 | [14] | |

| Staphylococcus aureus | 12.5 | [14] | |

| Oxa-benzofuran derivative | Penicillium italicum | 12.5 | [14] |

| Colletotrichum musae | 12.5 - 25 | [14] | |

| Biphenyl and dibenzofuran derivatives (fluorinated) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [15] |

| Multidrug-resistant Enterococcus faecalis | 6.25 | [15] |

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many fluorinated benzofuran derivatives are still under investigation. However, some studies suggest that they may disrupt the fungal cell membrane by interfering with ergosterol biosynthesis. For instance, some benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability.[2] In some cases, their antifungal activity has been linked to the disruption of intracellular calcium homeostasis.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated benzofuran derivative in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, and fluorination can play a role in enhancing their efficacy.[8]

Mechanism of Neuroprotection: A Multifaceted Defense

Fluorinated benzofuran derivatives appear to protect neurons through several mechanisms:

-

Anti-excitotoxicity: They can protect neurons from excitotoxic damage induced by excessive stimulation of glutamate receptors, such as the NMDA receptor.[15]

-

Antioxidant Activity: Some derivatives exhibit free radical scavenging properties and can inhibit lipid peroxidation, thereby reducing oxidative stress, a key contributor to neuronal damage.[15]

-

Modulation of Neurotrophic Factors: Certain compounds have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.[17][18]

-

Anti-inflammatory Effects in the Brain: By inhibiting neuroinflammatory markers like NF-κB and IL-6, these compounds can mitigate the damaging effects of chronic inflammation in the central nervous system.[8][17]

-

Modulation of Apoptosis-Related Proteins: Some derivatives can modulate the expression of apoptosis-related proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic BAX, to promote neuronal survival.[8]

Figure 3: Neuroprotective Pathways of Fluorinated Benzofurans.

V. Synthesis Strategies: Building the Fluorinated Benzofuran Core

Several synthetic routes have been developed to construct the fluorinated benzofuran scaffold. One efficient method involves an intramolecular oxa-Michael addition starting from readily accessible propargylic fluorides.[19] This approach allows for the generation of gem-difluorodihydrobenzofurans, which can be further functionalized or converted to the corresponding fluorinated benzofurans through palladium-catalyzed defluorination.[19] Another strategy involves a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds.[20]

Figure 4: Synthetic Workflow for Fluorinated Benzofurans.

VI. Conclusion and Future Directions

Fluorinated benzofuran derivatives represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine has proven to be a valuable approach for enhancing their therapeutic potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The multifaceted mechanisms of action, including the modulation of key signaling pathways and enzymes, underscore their potential for addressing complex diseases.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways will facilitate rational drug design and optimization.

-

Expanding structure-activity relationship studies: The synthesis and biological evaluation of a wider range of fluorinated benzofuran analogues will help to refine the structural requirements for optimal activity and selectivity.

-

In vivo efficacy and safety profiling: Rigorous preclinical studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety of these compounds.

-

Exploring novel therapeutic applications: Given their diverse biological activities, fluorinated benzofurans may hold promise for treating a broader range of diseases beyond those already investigated.

By continuing to explore the rich chemical space of fluorinated benzofurans, the scientific community is well-positioned to unlock new and effective therapeutic strategies for a variety of challenging medical conditions.

References

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

-

The importance of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]

-

Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Semantic Scholar. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. ResearchGate. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

-

Benzofuran derivatives with antifungal activity. ResearchGate. [Link]

-

Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. PubMed Central. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed Central. [Link]

-

Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

-

Synthesis and Biological Evaluation of Novel 2- benzoylbenzofurans as Potential Anticancer Agents. University Digital Conservancy. [Link]

-

Carrageenan-induced paw edema test: Significance and symbolism. Wisdom Library. [Link]

-

Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. PubMed. [Link]

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central. [Link]

-

Structures and isolated yields of the novel fluorinated benzofurans synthesised. ResearchGate. [Link]

-

Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. PubMed Central. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ScienceDirect. [Link]

-

Antifungal activity of two benzofuran-imidazoles in different experimental conditions. PubMed. [Link]

-

Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. MDPI. [Link]

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted ring systems into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The 2,3-dihydrobenzofuran scaffold represents a privileged structure, appearing in numerous biologically active natural products and synthetic compounds.[1][2] Within this class, 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine has emerged as a crucial intermediate, particularly in the development of therapeutics targeting neurological disorders.[3] Its unique combination of a fluorinated benzene ring and a chiral aminodihydrobenzofuran core provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the history, synthesis, and properties of this important chemical entity, aimed at researchers and scientists in the field of drug discovery and development.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent, its appearance in the scientific and patent literature is intrinsically linked to the development of advanced pharmaceutical agents. The compound, identified by its CAS Number 885280-83-1, gained prominence as a key building block in the synthesis of various drug candidates. Its development can be seen as an evolution of synthetic strategies aimed at producing substituted 2,3-dihydrobenzofurans, a class of compounds for which numerous synthetic methods have been developed over the years, including transition metal-catalyzed cyclizations and intramolecular ring-closing reactions.[1][4] The introduction of the 5-fluoro and 3-amino substituents was a deliberate design choice in medicinal chemistry programs to modulate the electronic and steric properties of the resulting drug molecules, thereby optimizing their biological activity.

Synthetic Approaches: A Mechanistic Perspective

The synthesis of this compound typically involves a multi-step sequence starting from commercially available fluorinated phenols. The general strategy involves the introduction of a two-carbon unit at the ortho position to the phenolic hydroxyl group, which can then be cyclized to form the dihydrofuran ring. Subsequent functional group manipulations are then carried out to install the amine at the 3-position.

One plausible and efficient synthetic route, adapted from methodologies described in the broader literature for related compounds, is outlined below. This approach highlights key chemical transformations and the rationale behind the chosen reagents and conditions.

A Representative Synthetic Pathway

The synthesis can be conceptualized as a three-stage process:

-

Formation of a suitable precursor from a fluorinated phenol.

-

Intramolecular cyclization to construct the 2,3-dihydrobenzofuran ring system.

-

Introduction of the amine functionality at the C3 position.

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative, detailed methodology for the synthesis of this compound, synthesized from established chemical principles for analogous transformations.

Step 1: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-one

-

Starting Material: 4-Fluorophenol.

-

Procedure: a. To a solution of 4-fluorophenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at 0 °C. b. Slowly add chloroacetyl chloride and allow the reaction to warm to room temperature. This Friedel-Crafts acylation introduces the necessary two-carbon chain. c. The resulting 2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is then subjected to intramolecular Williamson ether synthesis. This is achieved by adding a base, such as potassium carbonate, in a solvent like acetone and heating the mixture to effect cyclization. d. Upon completion, the reaction is worked up by filtration and concentration. The crude product is purified by column chromatography to yield 5-fluoro-2,3-dihydrobenzofuran-3-one.

-

Causality: The Friedel-Crafts acylation is directed ortho to the hydroxyl group due to its activating and ortho,para-directing nature. The subsequent intramolecular cyclization is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base, acts as a nucleophile to displace the chloride, forming the dihydrofuran ring.

Step 2: Oximation of 5-Fluoro-2,3-dihydrobenzofuran-3-one

-

Starting Material: 5-Fluoro-2,3-dihydrobenzofuran-3-one.

-

Procedure: a. Dissolve the ketone from the previous step in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. c. Heat the mixture at reflux until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and precipitate the product by adding water. The solid oxime is collected by filtration and can be used in the next step without further purification.

-

Causality: The reaction of a ketone with hydroxylamine is a standard method for the formation of an oxime. The base is required to neutralize the HCl released from hydroxylamine hydrochloride.

Step 3: Reduction of the Oxime to this compound

-

Starting Material: 5-Fluoro-2,3-dihydrobenzofuran-3-one oxime.

-

Procedure: a. The oxime is dissolved in a suitable solvent such as ethanol or methanol. b. A reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). c. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration. d. For a LiAlH₄ reduction, the reaction is typically performed at 0 °C to room temperature, followed by a careful workup procedure involving the sequential addition of water and aqueous sodium hydroxide to quench the excess reagent and precipitate the aluminum salts. e. The filtrate (from either method) is concentrated under reduced pressure. The resulting crude amine can be purified by distillation, crystallization of a salt (e.g., the hydrochloride salt), or column chromatography.

-

Causality: The reduction of an oxime is a robust method for the synthesis of a primary amine. Catalytic hydrogenation is often preferred for its operational simplicity and cleaner reaction profile, while LiAlH₄ is a more powerful reducing agent that can be used if the substrate is resistant to hydrogenation.

Physicochemical Data

| Property | Value |

| CAS Number | 885280-83-1[3] |

| Molecular Formula | C₈H₈FNO |

| IUPAC Name | 5-fluoro-2,3-dihydro-1-benzofuran-3-amine[3] |

| InChI Key | YSCBVVODVORHGP-UHFFFAOYSA-N[3] |

| SMILES | C1C(C2=C(O1)C=CC(=C2)F)N[3] |

Applications in Drug Discovery

This compound serves as a critical starting material in the synthesis of a variety of pharmacologically active molecules. Its utility is highlighted in the development of agents for neurological conditions. The fluorinated benzofuran motif is often incorporated to enhance the potency and selectivity of drug candidates.[3] The primary amine handle provides a convenient point for further chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization. The 2,3-dihydrobenzofuran core also introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.[1]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its history is not marked by a singular event, its value is clearly demonstrated through its application as a key intermediate in the synthesis of complex and biologically active molecules. The synthetic routes to this compound are based on well-established and robust chemical transformations, allowing for its efficient production. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile and strategically designed building blocks like this compound is set to increase, solidifying its role in the ongoing quest for new medicines.

References

-

J&K Scientific. This compound hydrochloride | 885280-83-1. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

- Tang, Y., Sun, X., Tan, Y., Wang, L., Xiong, Y., & Guo, H. (2024). Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides provide various dihydrobenzofuran derivatives in good yields with excellent diastereoselectivities. The Journal of Organic Chemistry, 89(13), 8915–8923.

- Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1355030.

- Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C–H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849.